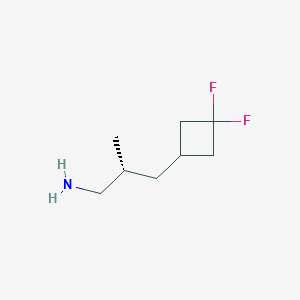

Pgam1-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PGAM1-IN-2 is a potent inhibitor of phosphoglycerate mutase 1 (PGAM1), an enzyme that plays a critical role in glycolysis and various biosynthesis pathways. PGAM1 is overexpressed in a wide range of cancers, promoting cancer cell proliferation and tumor growth . This compound has shown significant potential in inhibiting this enzyme, making it a promising candidate for cancer therapy .

Scientific Research Applications

PGAM1-IN-2 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by targeting PGAM1 and disrupting glycolysis .

Mechanism of Action

PGAM1 is an isomerase enzyme that transfers a phosphate group from the C-3 carbon of 3-phosphoglycerate to the C-2 carbon forming 2-phosphoglycerate . It can catalyze a mutase reaction resulting in the conversion of 3PG to 2PG and vice versa . In cancer cells, PGAM1 binds to WIP1, trapping it in the cell cytoplasm and preventing it from interacting with certain proteins in the nucleus. This leads to overactive DNA damage repair, which protects tumor cells from DNA-damaging agents like radiation and chemotherapy .

Future Directions

Further investigations on PGAM1 should focus on exploring the molecular mechanisms of PGAM1 overexpression in the development of cancer, assessing the biosafety profiles of known inhibitors of PGAM1, and utilizing PGAM1 inhibitors in combinatorial therapies . These future studies will support the unbiased strategies for the development of novel PGAM1 inhibitors for cancer therapies .

Preparation Methods

The synthesis of PGAM1-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .

Chemical Reactions Analysis

PGAM1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of this compound .

Comparison with Similar Compounds

PGAM1-IN-2 is unique among PGAM1 inhibitors due to its high potency and specificity. Similar compounds include xanthone derivatives, anthraquinone derivatives, MJE3, and epigallocatechin . These compounds also inhibit PGAM1 but may differ in their binding affinities, mechanisms of action, and therapeutic potentials. This compound stands out due to its effectiveness in targeting PGAM1 and its potential for use in cancer therapy .

Properties

IUPAC Name |

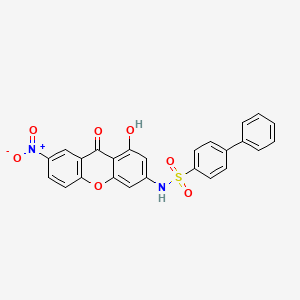

N-(1-hydroxy-7-nitro-9-oxoxanthen-3-yl)-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O7S/c28-21-12-17(13-23-24(21)25(29)20-14-18(27(30)31)8-11-22(20)34-23)26-35(32,33)19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-14,26,28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBFEAYMCMDULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C4C(=C3)OC5=C(C4=O)C=C(C=C5)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B3006697.png)

![5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3006701.png)

![N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B3006702.png)

![Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B3006705.png)

![2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3006708.png)

![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B3006713.png)